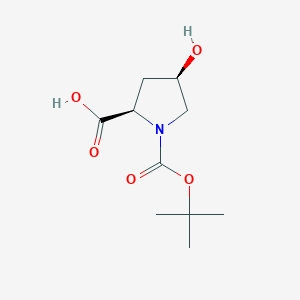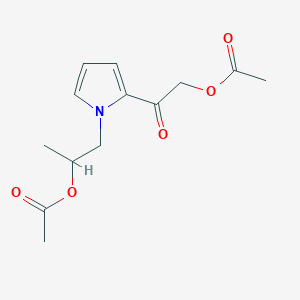
Napaap
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Napaap is a chemical compound that has been extensively researched for its potential use in various scientific applications. The compound is known for its unique synthesis method and its ability to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Napaap is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes in the body. This inhibition leads to a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties.
Effets Biochimiques Et Physiologiques
Napaap has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. The compound has also been shown to reduce the production of certain cytokines, which are involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Napaap has several advantages for lab experiments, including its high solubility in water and its ability to exhibit a range of biochemical and physiological effects. However, the compound also has some limitations, including its complex synthesis method and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on Napaap, including its potential use in medicine, agriculture, and environmental science. Some of the areas that could be explored include the compound's mechanism of action, its potential side effects, and its efficacy in treating various diseases. Additionally, further research could be conducted on the compound's potential use as an anti-inflammatory and analgesic agent.
Conclusion:
In conclusion, Napaap is a promising chemical compound that has been extensively researched for its potential use in various scientific applications. The compound has a unique synthesis method and exhibits a range of biochemical and physiological effects, making it a promising candidate for further research. While there are some limitations to the compound's use in lab experiments, there are also several future directions for research that could lead to significant advancements in various fields.
Méthodes De Synthèse
Napaap is synthesized through a complex process that involves the reaction of two chemical compounds, namely, naphthalene and para-aminophenol. The process is carried out under specific conditions, including temperature, pressure, and catalysts. The resulting product is a yellow crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
Napaap has been extensively studied for its potential use in various scientific applications, including medicine, agriculture, and environmental science. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Propriétés
Numéro CAS |
136396-64-0 |
|---|---|
Nom du produit |
Napaap |
Formule moléculaire |
C13H17NO5 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C13H17NO5/c1-9(19-11(3)16)7-14-6-4-5-12(14)13(17)8-18-10(2)15/h4-6,9H,7-8H2,1-3H3 |
Clé InChI |
JAKDZKXSEXYEJR-UHFFFAOYSA-N |
SMILES |
CC(CN1C=CC=C1C(=O)COC(=O)C)OC(=O)C |
SMILES canonique |
CC(CN1C=CC=C1C(=O)COC(=O)C)OC(=O)C |
Synonymes |
N-(2-acetoxy)propyl-2-(2-acetoxy)acetopyrrole NAPAAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



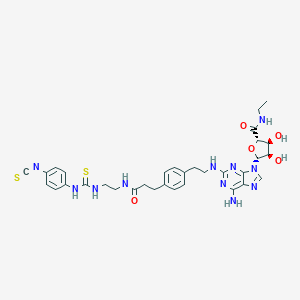
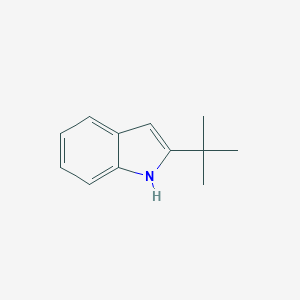

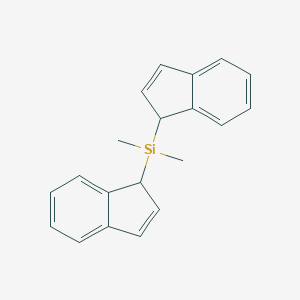
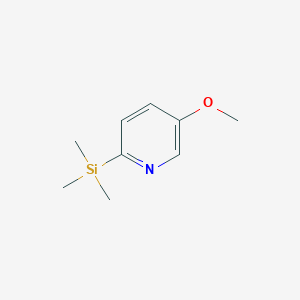
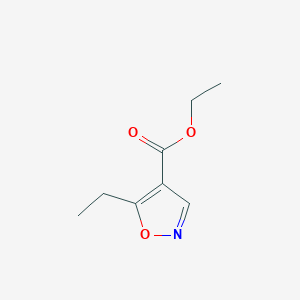

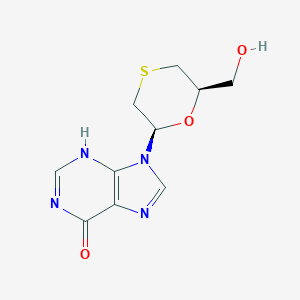
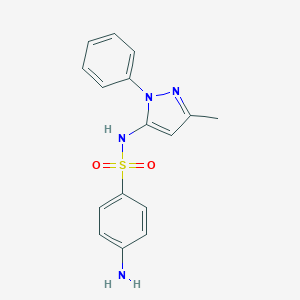

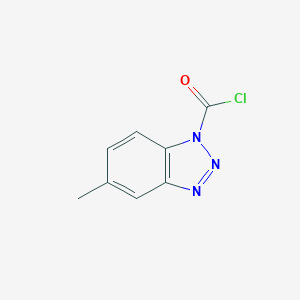

![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)
